molecular formula C14H14N4O2S B2865006 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide CAS No. 2034426-66-7

2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2865006
CAS No.: 2034426-66-7
M. Wt: 302.35
InChI Key: MIUCRGPTEXKKAY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: This involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.

    Synthesis of the 1,2,3-Triazole Ring: This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Moiety: This step involves the coupling of the thiophene derivative with the triazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new polymers, coatings, and electronic materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and thiophene moiety can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
  • 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Uniqueness

Compared to similar compounds, 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is unique due to the presence of the 1,2,3-triazole ring, which can confer distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-5-13(10(2)20-9)14(19)15-6-11-7-18(17-16-11)12-3-4-21-8-12/h3-5,7-8H,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCRGPTEXKKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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